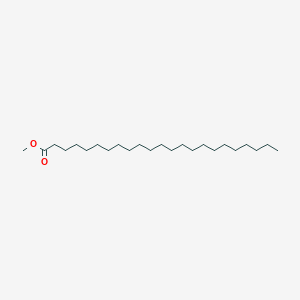

二十三烷酸甲酯

科学研究应用

二十三烷酸甲酯在科学研究中具有广泛的应用范围:

化学: 它用作气相色谱中脂肪酸及其酯定量的内标.

生物学: 它作为生物样品中长链脂肪酸存在的生物标志物.

医学: 脂类代谢及其相关疾病的研究通常涉及二十三烷酸甲酯的研究。

工业: 由于其润肤特性,它用于生产化妆品和个人护理用品。

作用机制

二十三烷酸甲酯的作用机制涉及其与脂类代谢途径的相互作用。 它被脂肪酶代谢以释放二十三烷酸,然后可以掺入各种脂类分子中,例如磷脂和鞘脂 . 这些脂类在细胞膜结构和功能、信号通路和能量储存中起着至关重要的作用。

类似化合物:

二十二烷酸甲酯 (C22H44O2): 另一种具有相似性质的长链脂肪酸甲酯,但少一个碳原子。

二十四烷酸甲酯 (C25H50O2): 一种比二十三烷酸甲酯多一个碳原子的长链脂肪酸甲酯。

独特性: 二十三烷酸甲酯由于其奇数碳链而具有独特性,与偶数碳链脂肪酸相比,这在生物系统中不太常见。 这种独特性使其在生物标志物和特定研究应用中具有价值 .

准备方法

合成路线和反应条件: 二十三烷酸甲酯可以通过在酸性催化剂(如硫酸)存在下,二十三烷酸与甲醇的酯化反应合成。 该反应通常需要在回流条件下加热混合物,以促进酯化过程 .

工业生产方法: 在工业环境中,二十三烷酸甲酯的生产通常涉及含有二十三烷酸的甘油三酯与甲醇的酯交换反应。 该过程由酸性或碱性催化剂催化,并在受控的温度和压力条件下进行,以优化产率和纯度 .

反应类型:

氧化: 二十三烷酸甲酯可以发生氧化反应,通常导致形成短链脂肪酸和其他氧化产物。

还原: 二十三烷酸甲酯的还原可以生成二十三烷醇,一种长链脂肪醇。

取代: 二十三烷酸甲酯中的酯基可以通过亲核取代反应被其他官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 胺或醇等亲核试剂可在碱性或酸性条件下用于取代反应。

主要产物:

氧化: 短链脂肪酸和醛。

还原: 二十三烷醇。

取代: 根据所用亲核试剂的不同,各种取代酯。

相似化合物的比较

Methyl docosanoate (C22H44O2): Another long-chain fatty acid methyl ester with similar properties but one less carbon atom.

Methyl tetracosanoate (C25H50O2): A long-chain fatty acid methyl ester with one more carbon atom than tricosanoic acid methyl ester.

Uniqueness: Tricosanoic acid methyl ester is unique due to its odd-numbered carbon chain, which is less common in biological systems compared to even-numbered fatty acids. This uniqueness makes it valuable as a biomarker and in specific research applications .

生物活性

Methyl tricosanoate, also known as methyl eicosanoate, is a fatty acid ester derived from tricosanoic acid (C23:0). This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and nutrition. This article explores the biological activity of methyl tricosanoate, highlighting significant research findings, case studies, and relevant data.

Methyl tricosanoate is characterized by its long-chain fatty acid structure. It has a melting point of approximately -3°C and can be hydrolyzed to yield methyl eicosanoate. Its molecular formula is C23H46O2, and it is commonly found in various natural sources, including certain plant oils and animal fats .

Sources of Methyl Tricosanoate

Methyl tricosanoate can be extracted from several natural sources:

- Tamarindus indica : Found in the hexane extract of the seeds, where it constitutes about 7.09% of the total components .

- Peanut Butter : Detected as a minor component in lipid analyses .

- Olive Oil : Identified as a common source in studies examining food cooking oils .

1. Anti-inflammatory Properties

Research indicates that methyl tricosanoate exhibits anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in macrophage cell lines (e.g., RAW 264.7) when exposed to lipopolysaccharides (LPS) .

2. Wound Healing Potential

The compound has been linked to enhanced wound healing capabilities. Studies suggest that fatty acids like methyl tricosanoate can promote cell migration and proliferation, essential for effective wound healing processes .

3. Antitumor Activity

Preliminary investigations into the antitumor effects of methyl tricosanoate have shown promising results. In vitro assays on cancer cell lines indicate that it may inhibit cell growth and induce apoptosis, although more extensive studies are required to confirm these effects .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the effects of methyl tricosanoate on RAW 264.7 macrophages demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound. The findings suggest that methyl tricosanoate could modulate immune responses through its anti-inflammatory actions.

Case Study 2: Wound Healing Efficacy

In an experimental model involving skin wounds, topical application of formulations containing methyl tricosanoate resulted in accelerated healing times compared to controls. Histological analyses revealed enhanced collagen deposition and re-epithelialization in treated groups.

Research Findings

属性

IUPAC Name |

methyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKGRIRMPBCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179068 | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl tricosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2433-97-8 | |

| Record name | Methyl tricosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3POB2675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of methyl tricosanoate in current research?

A1: Methyl tricosanoate is primarily utilized as an internal standard in gas chromatography, particularly for analyzing fatty acid methyl esters (FAMEs). [, , , ] This is due to its relatively high boiling point and its absence as a naturally occurring compound in many biological samples.

Q2: In what natural sources has methyl tricosanoate been identified?

A2: While not naturally occurring in its ester form, methyl tricosanoate is derived from tricosanoic acid, which has been found in various plant sources. Studies have identified methyl tricosanoate in the fruit of Celtis australis [], Tamarindus indica seeds [], and Sterculia tragacantha []. It has also been found in melinjo peel beverages. []

Q3: How does the structure of methyl tricosanoate affect its use as an internal standard in gas chromatography?

A3: Methyl tricosanoate (CH3(CH2)21COOCH3) is a saturated fatty acid methyl ester with a long hydrocarbon chain (C23:0). This structure results in a high boiling point, allowing for good separation from other FAMEs during GC analysis. [, , , ] Additionally, its absence in many natural samples minimizes interference with target compound detection.

Q4: Can you elaborate on the analytical methods used for the detection and quantification of methyl tricosanoate?

A4: Gas Chromatography coupled with Flame Ionization Detection (GC/FID) is the primary method used for analyzing methyl tricosanoate. [, , , ] This technique allows for the separation and quantification of different FAMEs, including methyl tricosanoate, based on their retention times and peak areas.

Q5: A study mentions the use of a Polyarc reactor in conjunction with FID for FAME analysis. What advantages does this approach offer?

A5: The Polyarc reactor, when used with FID, enables the accurate quantification of FAMEs without requiring individual correction factors for each compound. [] This simplifies the analysis and potentially enhances accuracy, as demonstrated by the reduced quantification error observed for C8 and C10 esters.

Q6: Has the application of methyl tricosanoate in determining oxidation kinetics of n-3 fatty acids been investigated?

A6: Yes, a study used methyl tricosanoate as an internal standard to monitor the degradation of n-3 fatty acids (C18:4n-3, C20:5n-3, and C22:6n-3) in mackerel oil subjected to high temperatures. [] This approach allowed researchers to determine the oxidation resistance of these fatty acids under accelerated oxidation conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。